molecular formula C19H12FN3O3 B11641838 (5E)-1-(3-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-(3-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B11641838
M. Wt: 349.3 g/mol
InChI Key: KDTUJTZIFDXWIA-DHZHZOJOSA-N
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Description

(5E)-1-(3-Fluorophenyl)-5-[(1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione: is a complex organic compound that features a fluorophenyl group, an indole moiety, and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(3-fluorophenyl)-5-[(1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione typically involves multi-step organic reactions. The key steps include the formation of the indole moiety, the introduction of the fluorophenyl group, and the construction of the diazinane trione core. Common reagents used in these reactions include fluorobenzene, indole, and various diazine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the diazinane trione core, potentially converting it into different reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the diazinane trione core.

Scientific Research Applications

Chemistry: In chemistry, (5E)-1-(3-fluorophenyl)-5-[(1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, the compound is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry: In the industrial sector, the compound’s unique properties can be harnessed for the development of new materials, such as polymers and coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of (5E)-1-(3-fluorophenyl)-5-[(1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Uniqueness: What sets (5E)-1-(3-fluorophenyl)-5-[(1H-indol-3-yl)methylidene]-1,3-diazine-2,4,6-trione apart from similar compounds is its unique combination of a fluorophenyl group, an indole moiety, and a diazinane trione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H12FN3O3

Molecular Weight

349.3 g/mol

IUPAC Name

1-(3-fluorophenyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12FN3O3/c20-12-4-3-5-13(9-12)23-18(25)15(17(24)22-19(23)26)8-11-10-21-16-7-2-1-6-14(11)16/h1-10,25H,(H,22,24,26)/b11-8+

InChI Key

KDTUJTZIFDXWIA-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)F)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)F)O)C=N2

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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